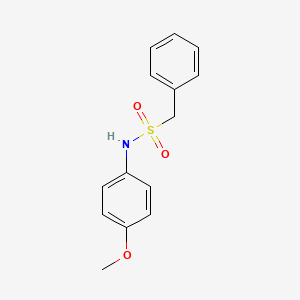

![molecular formula C20H15N3O2 B5543097 2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)

2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide" is a compound of interest in organic chemistry and pharmaceutical research. It belongs to a class of compounds known for their complex molecular structures and potential biological activities.

Synthesis Analysis

A method for synthesizing similar compounds involves the intramolecular oxidative N-N bond formation, which is a metal-free process yielding high reaction yields in a short time (Zheng et al., 2014). Another approach described the synthesis of related benzamide derivatives using a combination of aminopyridines and nitroolefins (Chen et al., 2018).

Molecular Structure Analysis

The structural features of similar compounds are often determined using techniques like X-ray diffraction and spectroscopy. For instance, Gumus et al. (2018) provided insights into the molecular structure of related compounds using single-crystal X-ray diffraction and FT-IR spectroscopy (Gumus et al., 2018).

Chemical Reactions and Properties

Compounds in this category undergo various chemical reactions, often leading to the formation of new heterocyclic structures. The study by Patel and Patel (2015) on the synthesis of heterocyclic compounds, including benzamide derivatives, provides insight into their chemical reactivity and potential applications (Patel & Patel, 2015).

Applications De Recherche Scientifique

Synthesis and Molecular Docking

Research has led to the synthesis of novel pyridine and fused pyridine derivatives, including compounds similar to 2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. These compounds have undergone molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating potential biochemical interactions. They have shown antimicrobial and antioxidant activity, suggesting their use in therapeutic applications (Flefel et al., 2018).

Metal-Free Synthesis

Innovative metal-free synthesis methods have been developed for biologically significant structures, such as 1,2,4-triazolo[1,5-a]pyridines, from N-(pyridin-2-yl)benzimidamides. This strategy enables the construction of complex molecular skeletons, like those in 2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, through oxidative N-N bond formation (Zheng et al., 2014).

Synthesis of Thienopyrimidine Derivatives

The reaction of heteroaromatic o-aminonitrile with different compounds resulted in the formation of various thienopyrimidine derivatives. These derivatives, which can be structurally related to 2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, showed pronounced antimicrobial activity, highlighting their potential in pharmaceutical development (Bhuiyan et al., 2006).

Enaminones as Building Blocks

Enaminones have been utilized as key intermediates for synthesizing N-arylpyrazole-containing compounds. Such compounds, including pyridine derivatives similar to 2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, have demonstrated antitumor and antimicrobial activities, showing their significance in medicinal chemistry (Riyadh, 2011).

Transacylation Research

Studies in transacylation have explored the formation of oxazolo(5,4-d)pyrimidines. This research is relevant to understanding the chemical properties and potential synthetic pathways of compounds like 2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide (Nishiwaki, 1966).

Application in Dye Synthesis

Pyridyl benzamides, structurally related to 2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, have been synthesized and used in the creation of disperse and cationic dyes for various fabrics. This application demonstrates the compound's potential in industrial and commercial sectors (Barni et al., 1985).

Histone Deacetylase Inhibition

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to 2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, has been identified as an orally active histone deacetylase inhibitor. This compound has shown significant antitumor activity in vivo and has entered clinical trials, highlighting its potential in cancer therapy (Zhou et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c1-13-6-2-3-9-16(13)19(24)22-15-8-4-7-14(12-15)20-23-18-17(25-20)10-5-11-21-18/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOHMMCGBIBDFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

![(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5543072.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)

![1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)